bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes amino and carbamoylamino groups, making it a subject of interest in both organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-(carbamoylamino)pentanoic acid with 2-hydroxybutanedioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): This compound shares structural similarities but differs in its functional groups and biological activity.
Bis(carbamoylamino)malonic Acid: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
Bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H28N6O9 |
---|---|
Molekulargewicht |
448.43 g/mol |
IUPAC-Name |
bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C16H28N6O9/c17-8(3-1-5-21-15(19)28)12(25)30-11(24)7-10(23)14(27)31-13(26)9(18)4-2-6-22-16(20)29/h8-10,23H,1-7,17-18H2,(H3,19,21,28)(H3,20,22,29)/t8-,9-,10?/m1/s1 |
InChI-Schlüssel |
WOLUFPGIOVXBMB-MGRQHWMJSA-N |
Isomerische SMILES |
C(C[C@H](C(=O)OC(=O)CC(C(=O)OC(=O)[C@@H](CCCNC(=O)N)N)O)N)CNC(=O)N |
Kanonische SMILES |
C(CC(C(=O)OC(=O)CC(C(=O)OC(=O)C(CCCNC(=O)N)N)O)N)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.